molecular formula C14H15ClN2O2 B2984790 (4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride CAS No. 2155855-10-8

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride

Cat. No.: B2984790
CAS No.: 2155855-10-8
M. Wt: 278.74
InChI Key: ZBYCARJVEOLZDJ-UHFFFAOYSA-N
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Description

(4-Amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A derivative similar to the specified compound, (4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes. The compound's structure was characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, indicating its potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).

Analytical Applications

In a different context, 4,7-Phenanthroline-5,6-dione (phanquinone) was utilized as a fluorogenic labeling reagent in pre-column derivatization for the quality control of amino acids in pharmaceuticals, showcasing the broader utility of similar quinoline-based compounds in analytical chemistry (Gatti et al., 2004).

Chemical Synthesis and Rearrangement

The synthesis of hexahydroindolinones from 2-amido substituted furans through intramolecular Diels-Alder cycloaddition (IMDAF) reaction demonstrates the utility of furan and quinoline derivatives in complex organic synthesis and rearrangement processes (Padwa et al., 1999).

Computational Chemistry

A novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND) was synthesized and analyzed using DFT calculations, providing insights into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of such compounds, which may extend to similar quinoline and furan derivatives (Halim & Ibrahim, 2017).

Reaction Mechanisms

The acid-catalyzed addition of N-aryl imines to dihydrofuran was studied, leading to tetrahydroquinoline derivatives. This research elucidates the reaction mechanisms and product distributions, contributing to the understanding of reactions involving furan and quinoline moieties (Lucchini et al., 1992).

Properties

IUPAC Name

(4-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c15-11-7-8-16(12-5-2-1-4-10(11)12)14(17)13-6-3-9-18-13;/h1-6,9,11H,7-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYCARJVEOLZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1N)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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